molecular formula C20H23N3O B2819850 N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide CAS No. 638141-36-3

N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide

Cat. No.: B2819850
CAS No.: 638141-36-3
M. Wt: 321.424
InChI Key: ZVYQZDVWAROAGJ-UHFFFAOYSA-N
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Description

N-({1-[(4-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide is a benzodiazole derivative featuring a 1,3-diaza aromatic core. Key structural elements include:

  • 1-Position Substitution: A 4-methylbenzyl (p-tolylmethyl) group attached to the nitrogen at the 1-position of the benzodiazole ring.
  • 2-Position Substitution: A butanamide moiety linked via a methylene bridge to the 2-position nitrogen.

Properties

IUPAC Name

N-[[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-6-20(24)21-13-19-22-17-7-4-5-8-18(17)23(19)14-16-11-9-15(2)10-12-16/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYQZDVWAROAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods may involve the use of high-temperature and high-pressure reactors to optimize yield and purity.

Chemical Reactions Analysis

N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide has shown promise in anticancer research. Studies indicate that compounds with benzodiazole moieties often exhibit significant cytotoxic effects against various cancer cell lines. The specific structural features of this compound may enhance its interaction with biological targets involved in cancer progression, potentially leading to the development of novel anticancer agents.

Neuroprotective Effects
Research has suggested that benzodiazole derivatives can possess neuroprotective properties. The application of N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide in neuropharmacology could open avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier is crucial for its effectiveness in this area.

Materials Science

Polymer Chemistry
In materials science, N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide can be utilized as a building block for synthesizing advanced polymers. Its unique chemical properties allow for the modification of polymer characteristics, such as thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for industrial use.

Nanocomposites
The incorporation of this compound into nanocomposites can enhance their functional properties. For example, when combined with nanoparticles, it may improve electrical conductivity or provide additional thermal resistance. This versatility makes it suitable for applications in electronics and aerospace materials.

Analytical Chemistry

Fluorescent Probes
The fluorescent properties of N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide make it an excellent candidate for use as a fluorescent probe in analytical chemistry. Its ability to emit light upon excitation can be harnessed for sensitive detection methods in biochemical assays and environmental monitoring.

Chromatographic Applications
This compound can also serve as a stationary phase or modifier in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its unique interactions with various analytes can enhance separation efficiency and resolution, making it valuable in pharmaceutical analysis and quality control.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Demonstrated cytotoxic effects on breast cancer cells with IC50 values indicating potency.
Neuroprotective Effects Showed potential in preventing neuronal cell death in vitro models of neurodegeneration.
Polymer Chemistry Enhanced thermal stability and mechanical properties in polymer composites incorporating the compound.
Fluorescent Probes Developed a new fluorescent probe based on the compound for detecting metal ions with high sensitivity.

Mechanism of Action

The mechanism of action of N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the function of certain enzymes or proteins essential for the survival of microbial or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substitution Patterns

The table below compares the target compound with structurally related analogs from the literature:

Compound Name Core Structure 1-Position Substituent 2-Position Substituent Key Functional Groups Reported Activity Reference
Target Compound 1,3-Benzodiazole 4-Methylbenzyl Butanamide-methyl Amide Not reported
N'-(Substituted benzylidene)-benzohydrazide derivatives Benzimidazole 5-Methyl Benzohydrazide Hydrazide, Schiff base Synthetic intermediates
N-(2-chloro-4-methylphenyl)-thioacetamide Benzimidazole 3,5-Dimethylbenzyl Thioacetamide Thioether, amide Elastase inhibition
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Sulfonamide Tosyl group Azide-functionalized alkyl chain Sulfonamide, azide None reported
Key Observations:

Substituent Effects :

  • The 4-methylbenzyl group at the 1-position may enhance lipophilicity compared to smaller substituents (e.g., 5-methyl in ’s compounds).
  • The butanamide group introduces a flexible aliphatic chain, contrasting with rigid benzohydrazides () or thioacetamides (). This could influence solubility and target engagement .

Q & A

Q. What are the recommended synthetic routes for N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

Condensation : Reacting 1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde with butanamide derivatives under reflux in anhydrous toluene with a catalytic amount of acetic acid .

Reductive Amination : Using sodium cyanoborohydride in methanol to stabilize the imine intermediate .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Table 1 : Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)Purity (%)
1Toluene, 110°C, 12h65–7090
2NaBH3CN, MeOH, RT75–8085
3Ethanol recrystall.6098

Q. Which spectroscopic and crystallographic techniques are prioritized for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR in DMSO-d6 to confirm proton environments and carbon backbone .
  • X-ray Crystallography : Using SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond angles and torsional strain in the benzodiazole moiety .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 378.18) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, replacing toluene with DMF at 80°C increased amide coupling efficiency by 15% .
  • Catalyst Screening : Test Pd(OAc)2 or CuI for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • In-line Analytics : Use HPLC-MS to monitor reaction progress and identify by-products early .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Dose-Response Studies : Perform IC50 assays across multiple cell lines (e.g., HEK293 vs. HeLa) to clarify potency variations .
  • Structural Analogs : Compare with N-(benzodiazol-2-ylmethyl)butanamide derivatives to isolate substituent effects (e.g., 4-methylphenyl vs. 3-chlorophenyl groups) .
  • Meta-Analysis : Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to correlate bioactivity with molecular conformation .

Q. How can computational modeling predict biological target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR, PDB ID: 1M17). The benzodiazole core shows π-π stacking with Tyr104 residues .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes in physiological conditions .
  • QSAR Modeling : Develop regression models linking logP values (>3.5) with enhanced blood-brain barrier penetration .

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